molecular formula C27H40O5S B12550529 2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate CAS No. 164397-17-5

2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate

Cat. No.: B12550529
CAS No.: 164397-17-5
M. Wt: 476.7 g/mol
InChI Key: UEJLFFMQARWVMC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate is a complex organic compound that combines the properties of both phenoxy and sulfonate groups. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate typically involves the esterification of 2-Hydroxy-3-phenoxypropyl alcohol with 4-dodecylbenzene-1-sulfonyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as pyridine or triethylamine. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or amines under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfinates, thiols, and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in cell culture media to enhance cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is crucial in applications like emulsification, where it helps to stabilize mixtures of immiscible liquids.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzene sulfonate: A widely used surfactant with similar properties but lacks the phenoxy group.

    2-Hydroxy-3-phenoxypropyl acrylate: Shares the phenoxy group but differs in its acrylate functionality.

Uniqueness

2-Hydroxy-3-phenoxypropyl 4-dodecylbenzene-1-sulfonate is unique due to the combination of phenoxy and sulfonate groups, which impart both hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective as a surfactant in various applications, providing advantages over compounds with only one of these groups.

Properties

CAS No.

164397-17-5

Molecular Formula

C27H40O5S

Molecular Weight

476.7 g/mol

IUPAC Name

(2-hydroxy-3-phenoxypropyl) 4-dodecylbenzenesulfonate

InChI

InChI=1S/C27H40O5S/c1-2-3-4-5-6-7-8-9-10-12-15-24-18-20-27(21-19-24)33(29,30)32-23-25(28)22-31-26-16-13-11-14-17-26/h11,13-14,16-21,25,28H,2-10,12,15,22-23H2,1H3

InChI Key

UEJLFFMQARWVMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCC(COC2=CC=CC=C2)O

Origin of Product

United States

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